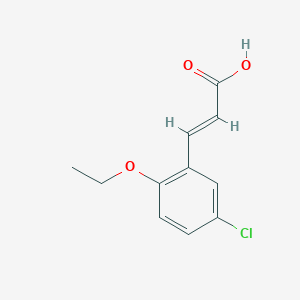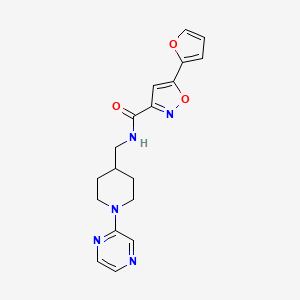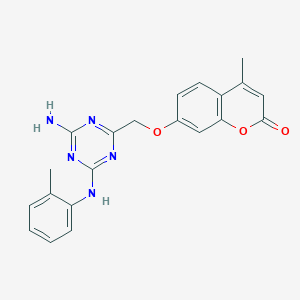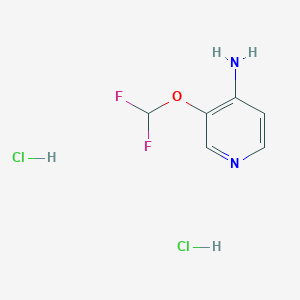
N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine is an organic compound with the molecular formula C5H11N5. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary target of N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine is DNA synthesis . This compound acts as an inhibitor of DNA synthesis, which is a crucial process for cell division and growth .
Mode of Action
This compound: interacts with the DNA synthesis machinery in cells. By inhibiting DNA synthesis, it prevents the replication of DNA, which is a necessary step for cell division . This inhibition can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells.
Biochemical Pathways
The action of This compound affects the DNA replication pathway. DNA replication is a fundamental process in the cell cycle, and its inhibition can lead to the disruption of several downstream processes, including cell division and growth .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the inhibition of DNA synthesis. This can lead to cell cycle arrest and cell death, particularly in cells that are rapidly dividing .
Biochemical Analysis
Biochemical Properties
Triazole derivatives, which N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine is a member of, are known to interact with various enzymes and proteins
Molecular Mechanism
Triazole derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine can be synthesized through several methods. One common approach involves the reaction of 1,2,4-triazole with methylating agents under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale methylation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles like amines or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N5,N5-dimethyl-1H-1,2,4-triazole-3,5-diamine, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-1,2,4-triazole:
N-phenyl-1H-1,2,4-triazole-3,5-diamine: This compound has a phenyl group attached to the triazole ring, differentiating it from the methylated version.
Uniqueness
N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine is unique due to its specific methylation pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-N,5-N,1-trimethyl-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5/c1-9(2)5-7-4(6)8-10(5)3/h1-3H3,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVUBEWWGNRQAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol](/img/structure/B2636974.png)

![Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2636979.png)
![2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2636982.png)




![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2636988.png)
![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-3-carboxamide](/img/structure/B2636990.png)
![4-(4-methoxypiperidin-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B2636992.png)
![2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B2636993.png)
![2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2636994.png)
